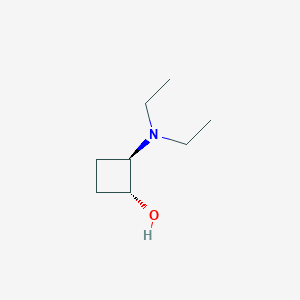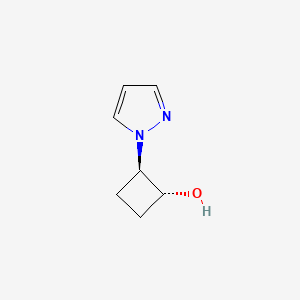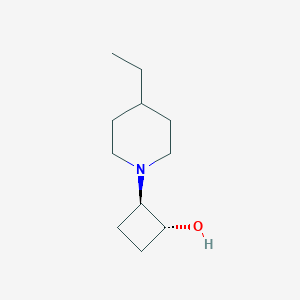
(1R,2R)-N-(butan-2-yl)-2-fluorocyclohexan-1-amine
Descripción general
Descripción
(1R,2R)-N-(butan-2-yl)-2-fluorocyclohexan-1-amine is an organic compound belonging to the family of amines. It is a colorless, volatile liquid with a boiling point of 101°C. This compound has been widely studied due to its interesting chemical and biological properties. It is also known as 2-fluoro-1-cyclohexanamine or 2-FCA.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The synthesis of new chiral and achiral imines and bisimines derived from related compounds, highlighting the importance of such chemical structures in the development of complexation stability constants and their structural studies. These derivatives have been explored for their potential in creating Cu(II) complexes, showcasing their significance in coordination chemistry and potential applications in catalysis and material science (Pařík & Chlupatý, 2014).
Stereospecific Synthesis
A method for the stereospecific synthesis of secondary amines via the Mitsunobu reaction, utilizing compounds similar to "(1R,2R)-N-(butan-2-yl)-2-fluorocyclohexan-1-amine", demonstrates the versatility of this compound in facilitating the synthesis of complex molecular structures with specific stereochemical configurations (Edwards, Stemerick, & Mccarthy, 1990).
Asymmetric Synthesis
Efficient asymmetric synthesis techniques involving similar compounds have been developed for the treatment of diseases, such as human papillomavirus infections. These techniques highlight the compound's utility in medicinal chemistry, specifically in synthesizing potential pharmaceutical agents with high stereoselectivity (Boggs et al., 2007).
Catalytic Applications
The use of chiral bidentate phosphorus ligands derived from similar compounds in rhodium-catalyzed asymmetric hydroformylation demonstrates the compound's application in catalysis. This process is essential for producing enantiomerically pure products, which are crucial in the pharmaceutical and chemical industries (Hayashi, Tanaka, Ikeda, & Ogata, 1979).
Optical and Material Science
In material science, compounds like "(1R,2R)-N-(butan-2-yl)-2-fluorocyclohexan-1-amine" have been investigated for their optical properties and potential applications in nonlinear optics. The synthesis of chiral C2-symmetric bis(amide) molecules and their solid-state assembly, thermal stability, and second harmonic generation capabilities highlight the compound's relevance in developing new materials with specific optical properties (Anthony, Prakash, & Radhakrishnan, 2007).
Propiedades
IUPAC Name |
(1R,2R)-N-butan-2-yl-2-fluorocyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN/c1-3-8(2)12-10-7-5-4-6-9(10)11/h8-10,12H,3-7H2,1-2H3/t8?,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKZFXXFJWBCBL-VXRWAFEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1CCCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N[C@@H]1CCCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-N-(butan-2-yl)-2-fluorocyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)
![trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485510.png)


![3-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485515.png)
![trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485516.png)
![trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485518.png)
![1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485521.png)

![1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485524.png)
![1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485525.png)

![trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol](/img/structure/B1485527.png)
![1-[(1-Hydroxycyclobutyl)methyl]piperidin-3-ol](/img/structure/B1485531.png)